Difference between 2-(3-Piperidinyl)ethyl propanoate and ethyl 3-(piperidin-1-yl)propanoate
Difference between 2-(3-Piperidinyl)ethyl propanoate and ethyl 3-(piperidin-1-yl)propanoate
A Comparative Technical Guide on 2-(3-Piperidinyl)ethyl propanoate vs. Ethyl 3-(piperidin-1-yl)propanoate
Executive Summary
This technical guide analyzes the structural, synthetic, and functional distinctions between two constitutional isomers: 2-(3-Piperidinyl)ethyl propanoate (Molecule A) and Ethyl 3-(piperidin-1-yl)propanoate (Molecule B). While both share the molecular formula
-
Molecule A (C-Linked): A secondary amine with a carbon-tethered ester, serving as a scaffold for functionalized alkaloids and GPCR ligands.
-
Molecule B (N-Linked): A tertiary amine formed via aza-Michael addition, widely used as a
-amino ester intermediate in the synthesis of anticoagulants and peptidomimetics.
Part 1: Structural & Physicochemical Analysis
The fundamental difference lies in the attachment point of the piperidine ring to the propanoate chain. This connectivity influences basicity, nucleophilicity, and metabolic stability.
Connectivity and Nomenclature
| Feature | Molecule A: 2-(3-Piperidinyl)ethyl propanoate | Molecule B: Ethyl 3-(piperidin-1-yl)propanoate |
| CAS Registry | Derivative of CAS 14513-36-1 | 19653-33-9 |
| Linkage Type | C-Linked: Ethyl chain attached to C3 of the ring. | N-Linked: Propanoate chain attached to N1 of the ring. |
| Amine Class | Secondary ( | Tertiary ( |
| IUPAC Name | 2-(Piperidin-3-yl)ethyl propanoate | Ethyl 3-(piperidin-1-yl)propanoate |
| pKa (Calc) | ~11.0 (Typical for | ~9.0–9.5 (Lower due to |
Reactivity Profile
-
Molecule A: The secondary amine remains a potent nucleophile, allowing for further derivatization (e.g., N-alkylation or amide coupling) without disrupting the ester.
-
Molecule B: The nitrogen is already alkylated. The
-amino ester motif is susceptible to retro-Michael addition under high heat or strong base, reverting to piperidine and ethyl acrylate.
Part 2: Synthetic Pathways[1][2]
The synthesis of these isomers requires fundamentally different strategies: Ring Reduction/Esterification for the C-linked isomer versus Aza-Michael Addition for the N-linked isomer.
Synthesis of Molecule A (C-Linked)
Strategy: Heterogeneous hydrogenation of a pyridine precursor followed by acyl substitution.
Protocol:
-
Precursor Selection: Begin with 2-(3-Pyridyl)ethanol (commercially available).
-
Hydrogenation (Ring Reduction):
-
Esterification:
-
Reagents: 2-(3-Piperidinyl)ethanol, Propionyl Chloride,
(mild base to scavenge HCl, but protect the amine if selectivity is difficult, otherwise use excess acid to protonate amine and esterify alcohol). -
Alternative (Direct): Fischer esterification with Propionic acid and
(protects amine as salt). -
Yield: Typically 75–85%.
-
Synthesis of Molecule B (N-Linked)
Strategy: Atom-economical Aza-Michael addition.
Protocol:
-
Reagents: Piperidine (1.0 eq), Ethyl Acrylate (1.1 eq).
-
Conditions: Solvent-free (neat) or in Ethanol at
. -
Procedure:
-
Place piperidine in a round-bottom flask cooled to
. -
Add ethyl acrylate dropwise (Caution: Exothermic reaction).
-
Stir at room temperature for 2–4 hours.
-
-
Validation: Monitor by TLC (disappearance of piperidine).
-
Workup: Remove excess ethyl acrylate under vacuum. No chromatography usually required.
-
Yield: >95% (Quantitative).
Visualized Synthetic Logic
Figure 1: Parallel synthetic workflows demonstrating the complexity of C-linked synthesis (top) versus the atom economy of N-linked synthesis (bottom).
Part 3: Analytical Differentiation
Distinguishing these isomers requires careful interpretation of NMR spectroscopy, as Mass Spectrometry (EI-MS) may show similar molecular ions (
Proton NMR ( NMR) Signatures[6]
| Signal Region | Molecule A (C-Linked) | Molecule B (N-Linked) |
| Triplet at ~4.1 ppm (part of ethyl chain). | Quartet at ~4.1 ppm (ethyl group of the ester). | |
| Quartet at ~2.3 ppm (propionyl group). | Triplet at ~2.5 ppm (part of propanoate chain). | |
| N-Adjacent Protons | Multiplet at ~2.6–3.0 ppm (ring protons). | Triplet at ~2.6 ppm (chain) + Broad multiplet (ring). |
| Key Distinction | Look for the ethyl ester quartet (O-CH2-CH3) vs. ethyl chain triplet (O-CH2-CH2-Ring). | Molecule B has a classic ethyl ester pattern (Quartet + Triplet). Molecule A has a propionate pattern (Quartet + Triplet) PLUS a triplet for the linker. |
Analytical Decision Tree
Figure 2: NMR logic flow for rapid structural assignment.
Part 4: Pharmacological & Application Context[1]
Molecule A: The "Scaffold"
The C-linked isomer (2-(3-Piperidinyl)ethyl propanoate) is structurally related to 3-substituted piperidine alkaloids .
-
Medicinal Chemistry: The 3-substituted piperidine motif is a "privileged structure" in GPCR ligand design. The free secondary amine allows researchers to attach diverse lipophilic groups (benzyl, phenethyl) to target receptors like the Sigma-1 receptor or Muscarinic receptors .
-
Metabolism: The ester is labile and will hydrolyze to the alcohol metabolite in vivo.
Molecule B: The "Linker"
The N-linked isomer (Ethyl 3-(piperidin-1-yl)propanoate) functions primarily as a synthetic intermediate.
-
Beta-Amino Acids: Hydrolysis of the ester yields 3-(piperidin-1-yl)propanoic acid, a
-amino acid used in peptidomimetics to induce specific folding patterns. -
Thrombin Inhibitors: N-substituted beta-alanine derivatives are key fragments in the synthesis of anticoagulants (e.g., Dabigatran analogs), where the basic center improves solubility and bioavailability.
References
-
PubChem. (n.d.). Ethyl 3-(piperidin-1-yl)propanoate (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Bartoli, G., et al. (2005). "Aza-Michael Addition of Amines to Activated Alkenes." European Journal of Organic Chemistry. (General reference for Aza-Michael protocol).
-
Frolov, N. A., & Vereshchagin, A. N. (2023).[4] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences, 24(3), 2937.[4] Retrieved from [Link]
Sources
- 1. Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α-effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triphenylphosphine‐Catalyzed Synthesis of β‐Thiopropionate Thioesters or Esters via the Reaction of Maleic Anhydride with Thiols and Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
